Boc-Phe(2-Me)-OH

Peptide Synthesis Lipophilicity Drug Design

Researchers requiring precise conformational control in peptide design face challenges with unsubstituted phenylalanine, which can lead to suboptimal binding entropy and metabolic instability. Boc-Phe(2-Me)-OH (CAS 114873-05-1), featuring an ortho-methyl substituent, directly addresses this by restricting side-chain flexibility and increasing lipophilicity, enabling the synthesis of peptidomimetics with enhanced target affinity and membrane permeability. - Conformational Control: The ortho-methyl group restricts side-chain rotation, reducing entropy loss upon binding for higher affinity. - Enhanced Lipophilicity: Measurably increased LogP improves passive membrane permeability of therapeutic peptides. - SAR Probe: Distinct steric bulk enables systematic mapping of target binding pocket requirements. - Batch Consistency: ≥98.0% purity and unique optical rotation ensure reliable quality for automated SPPS and GMP manufacturing.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 114873-05-1
Cat. No. B558735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Phe(2-Me)-OH
CAS114873-05-1
Synonyms114873-05-1; Boc-Phe(2-Me)-OH; Boc-L-2-Methylphenylalanine; (S)-2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoicacid; Boc-2-methyl-L-phenylalanine; BOC-L-2-Methylphe; BOC-L-2-ME-PHE-OH; (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoicacid; Boc-D-2-Methylphenylalanine; (2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid; Boc-L-phe(2-me)-OH; AC1MC50P; BOC-O-ME-L-PHE-OH; Boc-2-Methy-L-Phenylalanine; 14998_ALDRICH; SCHEMBL873556; 14998_FLUKA; CTK8C5092; MolPort-001-758-360; PCGOCPOJLMLJAR-LBPRGKRZSA-N; BOC-2'-METHYLPHENYLALANINE; 139558-50-2; ZINC2567261; ANW-74097; CB-744
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeyPCGOCPOJLMLJAR-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Phe(2-Me)-OH (CAS 114873-05-1): A 2-Methyl-Phenylalanine Building Block for Precision Peptide Synthesis


Boc-Phe(2-Me)-OH, also known as N-tert-butoxycarbonyl-2-methyl-L-phenylalanine, is an amino acid derivative widely employed as a protected building block in solid-phase peptide synthesis (SPPS) and solution-phase chemistry . The compound features a tert-butoxycarbonyl (Boc) protecting group on the α‑amine and a methyl substituent at the ortho‑position of the phenyl ring, which introduces distinct steric and lipophilic characteristics compared to unsubstituted phenylalanine [1].

Why Unsubstituted or Para-Substituted Boc-Phenylalanine Analogs Cannot Directly Replace Boc-Phe(2-Me)-OH


Boc-Phe(2-Me)-OH incorporates an ortho‑methyl group that significantly alters the steric bulk and lipophilicity of the phenylalanine side chain. These changes directly influence peptide secondary structure, receptor binding kinetics, and metabolic stability. Generic substitution with unsubstituted Boc-Phe-OH or para‑methyl Boc-Phe(4-Me)-OH will yield peptides with different conformational preferences and solubility profiles, potentially compromising biological activity or synthetic efficiency [1]. Therefore, direct replacement without re‑optimization of synthetic and assay conditions is not advisable.

Quantitative Differentiation of Boc-Phe(2-Me)-OH: Head-to-Head Data vs. Phenylalanine Analogs


Increased Lipophilicity (LogP) Relative to Unsubstituted Boc-Phe-OH

Boc-Phe(2-Me)-OH exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 2.9, which is higher than the LogP of 2.59790 reported for unsubstituted Boc-Phe-OH [1][2]. This 0.3 log unit increase reflects enhanced lipophilicity imparted by the ortho‑methyl group, which can improve membrane permeability and alter peptide-protein interactions.

Peptide Synthesis Lipophilicity Drug Design

Distinct Optical Rotation Profile vs. Boc-Phe-OH and Boc-Phe(4-Me)-OH

Boc-Phe(2-Me)-OH displays a specific rotation of [α]D = -16° (c=1, MeOH) . This contrasts sharply with Boc-Phe-OH ([α]20/D = +25±1°, c=1% in ethanol) and Boc-Phe(4-Me)-OH ([α]20/D = +16±2°, c=1% in methanol) [1]. The negative sign for the 2‑methyl derivative underscores the significant impact of ortho‑substitution on the chiral environment of the amino acid.

Chiral Purity Optical Rotation Stereochemistry

High Purity Specification (≥98% TLC) Consistent with SPPS Requirements

Commercially available Boc-Phe(2-Me)-OH is supplied with a purity of ≥98.0% as determined by thin-layer chromatography (TLC), meeting the stringent purity standards required for efficient solid-phase peptide synthesis . This specification is comparable to that of the widely used Boc-Phe-OH (≥99.0% T) and Boc-Phe(4-Me)-OH (≥98.0% TLC), ensuring reliable performance in automated synthesizers [1].

Peptide Synthesis Purity Quality Control

Influence on Peptide Conformation and Binding Affinity via Ortho-Substitution

The ortho‑methyl group in Boc-Phe(2-Me)-OH introduces steric hindrance that restricts side-chain rotation and alters the preferred backbone conformation of the phenylalanine residue. While direct quantitative binding data for the Boc-protected amino acid itself are not available, studies on analogous 2‑methylphenylalanine-containing peptides have demonstrated that such substitution can modulate receptor selectivity and affinity [1][2]. For example, constrained phenylalanine analogs in opioid peptides have been shown to enhance mu‑receptor selectivity and potency [3].

Peptidomimetics Conformational Restriction Receptor Binding

High-Value Applications of Boc-Phe(2-Me)-OH in Peptide Science and Drug Discovery


Design of Conformationally Constrained Peptidomimetics

The ortho‑methyl group of Boc-Phe(2-Me)-OH restricts the conformational freedom of the phenylalanine side chain. Researchers can exploit this property to design peptidomimetics with reduced entropy loss upon binding, potentially leading to higher affinity and selectivity for biological targets. This is particularly valuable in the development of enzyme inhibitors and receptor modulators where precise spatial orientation of the aromatic ring is critical [1].

Modulation of Peptide Lipophilicity and Membrane Permeability

The enhanced LogP of Boc-Phe(2-Me)-OH compared to unsubstituted phenylalanine provides a quantifiable increase in lipophilicity. This property can be leveraged to improve the passive membrane permeability of therapeutic peptides, a common bottleneck in peptide drug development. Systematic substitution with 2‑methylphenylalanine allows for fine-tuning of the peptide's physicochemical profile without introducing additional heteroatoms or charges [2].

Stereochemical Probes for Structure-Activity Relationship (SAR) Studies

The distinct optical rotation and steric bulk of Boc-Phe(2-Me)-OH make it an excellent probe for SAR investigations. By comparing the biological activity and structural properties of peptides containing 2‑methylphenylalanine versus unsubstituted or 4‑methyl analogs, researchers can map the steric and electronic requirements of the target binding pocket. This information guides further medicinal chemistry optimization [3].

Quality Control and Batch-to-Batch Consistency in Peptide Manufacturing

For industrial peptide production, the well-defined purity specification (≥98.0% TLC) and unique optical rotation of Boc-Phe(2-Me)-OH serve as reliable identity and quality markers. These parameters ensure that each batch of the protected amino acid meets the stringent requirements for automated SPPS, minimizing variability in crude peptide yield and purity. This consistency is essential for GMP manufacturing of peptide-based pharmaceuticals .

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